3,5-双(溴甲基)吡啶

描述

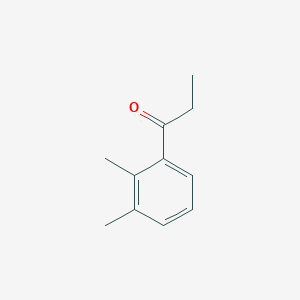

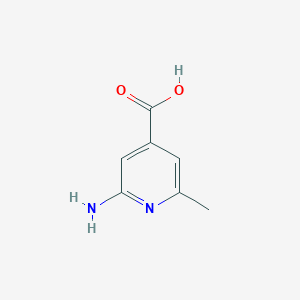

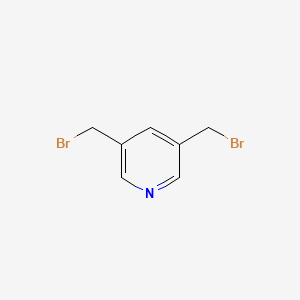

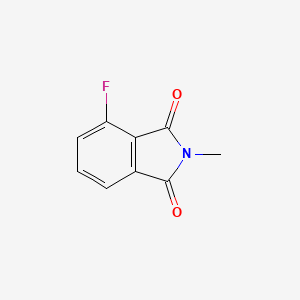

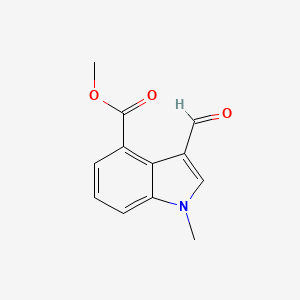

3,5-Bis(bromomethyl)pyridine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with bromomethyl groups. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions, particularly in the synthesis of ligands and polymers .

Synthesis Analysis

The synthesis of 3,5-bis(bromomethyl)pyridine derivatives is often achieved through carbon-carbon coupling reactions, which are pivotal in the field of organic chemistry. For instance, the synthesis of hyperbranched polyelectrolytes involves the poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide, which is derived from commercially available 3,5-lutidine . Additionally, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize various arylated pyridine derivatives, demonstrating the compound's utility in forming carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of 3,5-bis(bromomethyl)pyridine and its derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These studies have provided insights into the geometry, electronic structure, and stability of the molecules. For example, DFT calculations have been used to compare theoretical data with experimental findings, confirming the molecular stability and charge delocalization within the compounds .

Chemical Reactions Analysis

3,5-Bis(bromomethyl)pyridine is reactive towards nucleophiles due to the presence of bromomethyl groups, which can participate in further substitution reactions. It has been used to synthesize a variety of ligands, such as bis(pyridine)-based bromonium ions, which have been studied for their reactivity with acceptor olefins . The compound's reactivity has also been harnessed in the preparation of vanadium (III) complexes for catalysis in ethylene polymerization, showcasing its role in the formation of high molecular weight polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(bromomethyl)pyridine derivatives are closely related to their molecular structure. These properties include solubility, thermal stability, and reactivity, which are important for their applications in materials science and catalysis. For instance, polymers containing 3,5-pyridine units have been found to exhibit high thermal stability and unique electronic and optical properties, such as UV absorption and fluorescence energies . The compound's derivatives have also been investigated for their nonlinear optical properties and bioactivity, with some showing greater hyperpolarizability than standard molecules and exhibiting zones of inhibition against bacteria and fungus .

科学研究应用

聚合物科学

Sophie Monmoton 及其同事 (2008) 使用 3,5-双(溴甲基)吡啶氢溴酸盐合成了超支化聚电解质。这些聚电解质是通过单体的聚(N-烷基化)制备的,展示了该化合物在开发具有潜在独特性质的新型聚合物材料(如高反应性和特定的结构特征)中的效用 Monmoton 等,2008。

有机金属化学和催化

在有机金属化学领域,J. Hurtado 及其同事 (2009) 报道了具有源自 3,5-双(溴甲基)吡啶的三齿配体的铬(III)配合物。这些配合物在乙烯聚合中表现出显着的活性,展示了 3,5-双(溴甲基)吡啶在合成工业聚合物生产催化剂中的作用 Hurtado 等,2009。

材料科学

在材料科学中,M. Shibahara 及其同事 (2008) 使用涉及 3,5-双(溴甲基)吡啶的方法合成了多层 3.3吡啶ophanes。这些化合物通过特定的合成策略,可以产生具有新颖光学和电子性质的材料 Shibahara 等,2008。

光物理性质

光物理性质的研究也受益于 3,5-双(溴甲基)吡啶。T. K. Khan 及其同事 (2010) 探索了涉及 3,5-双(溴甲基)吡啶的亲核取代反应,以产生具有改性光物理性质的 BODIPY 染料。这突出了该化合物在开发新型染料中的效用,该染料在生物成像和传感器中具有潜在应用 Khan 等,2010。

安全和危害

3,5-Bis(bromomethyl)pyridine is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

IUPAC Name |

3,5-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPJVHHHVZSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442522 | |

| Record name | 3,5-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(bromomethyl)pyridine | |

CAS RN |

35991-75-4 | |

| Record name | 3,5-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)